PDK1 Inhibition Potency Comparison
This compound, as disclosed in US8569511 (Compound 12/BDBM103928), inhibits PDK1 with an IC50 of 920 nM [1]. Its closest in-class analog from the same patent (Compound 13/BDBM103929) exhibits significantly reduced potency with an IC50 of 8,790 nM, representing a ~9.6-fold loss in activity [2]. Both values were obtained using the same time-resolved FRET LanthaScreen kinase binding assay, demonstrating a clear, quantifiable advantage for this specific morpholino-thiazole-acetic acid scaffold.
| Evidence Dimension | PDK1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 920 nM (Compound 12; BDBM103928) |
| Comparator Or Baseline | Closest analog (Compound 13; BDBM103929): IC50 = 8,790 nM |
| Quantified Difference | 9.6-fold improvement in potency |
| Conditions | Time-resolved FRET LanthaScreen Kinase Binding Assay; PDK1 (unknown origin) |
Why This Matters
A nearly 10-fold increase in target potency is a critical SAR finding, making this specific compound a preferred choice for lead optimization programs focused on PDK1 and potentially reducing the compound quantity required for screening.
- [1] BindingDB. BDBM103928 (US8569511, Compound 12) Affinity Data: IC50=920 nM. Accessed May 2026. View Source
- [2] BindingDB. BDBM103929 (US8569511, Compound 13) Affinity Data: IC50=8,790 nM. Accessed May 2026. View Source
